molecular formula C19H11ClFN3O2S B2960578 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327182-46-6

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2960578
CAS No.: 1327182-46-6
M. Wt: 399.82
InChI Key: XGBHQMMGYLYKAK-NKFKGCMQSA-N
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Description

This compound belongs to the chromene-carboxamide class, characterized by a fused benzopyran core (chromene) substituted with an imino group at position 2 and a carboxamide at position 3. The imino group is linked to a 5-chloro-2-fluorophenyl ring, while the carboxamide is bonded to a 1,3-thiazol-2-yl moiety. The Z-configuration of the imino group ensures a planar geometry, which may enhance π-π stacking interactions with biological targets . Chromene derivatives are noted for diverse biological activities, including antifungal, antiparasitic, and antiproliferative effects , while thiazole-containing compounds often exhibit enzyme inhibitory properties .

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN3O2S/c20-12-5-6-14(21)15(10-12)23-18-13(17(25)24-19-22-7-8-27-19)9-11-3-1-2-4-16(11)26-18/h1-10H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBHQMMGYLYKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=CC(=C3)Cl)F)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, identified by its CAS number 1327170-68-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H11ClFN3O2SC_{19}H_{11}ClFN_3O_2S with a molecular weight of 399.8 g/mol. The structure features a chromene core substituted with a thiazole moiety and a chloro-fluoro phenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H11ClFN3O2S
Molecular Weight399.8 g/mol
CAS Number1327170-68-2

The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. The chromene core can engage in hydrogen bonding and hydrophobic interactions, while the thiazole and phenyl groups may enhance binding affinity and selectivity towards target proteins.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiazole-containing compounds exhibit significant antitumor properties. For instance, compounds similar to (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide have shown promising results against various cancer cell lines:

  • IC50 Values : The IC50 values for related thiazole compounds have been reported as low as 1.61 µg/mL against A549 lung cancer cells, indicating potent cytotoxicity .
  • Mechanism : These compounds often induce apoptosis through mitochondrial pathways, increasing pro-apoptotic markers like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

Antiviral Activity

Compounds with similar structural motifs have also been evaluated for antiviral activity. For example, benzothiazole derivatives have shown effectiveness against H5N1 and SARS-CoV-2 viruses . This suggests that (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide may possess similar antiviral properties.

Case Studies

  • Anticancer Efficacy : In a study assessing the impact of various thiazole derivatives on cancer cell lines, it was observed that modifications to the phenyl ring significantly affected cytotoxicity. Compounds with electron-withdrawing groups like chlorine showed enhanced activity .
  • Apoptotic Pathways : Research involving A549 cells treated with related compounds revealed that these agents promote apoptosis via caspase activation, highlighting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Core Structure
Target Compound C₁₉H₁₁ClFN₃O₂S ~399.5 5-Cl-2-F-phenyl (imino), 1,3-thiazol-2-yl (amide) Chromene-carboxamide
(2Z)-N-(4-chlorophenyl) analog C₂₂H₁₃Cl₂FN₂O₂ 427.256 5-Cl-2-F-phenyl (imino), 4-Cl-phenyl (amide) Chromene-carboxamide
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₁H₇ClF₂N₂OS 296.7 2,4-difluorobenzoyl (amide), 5-Cl-thiazole Benzamide
(2Z)-N-(2-methoxyphenyl) analog C₂₄H₁₉N₂O₄ ~405.4 3-methoxyphenyl (imino), 2-methoxyphenyl (amide) Chromene-carboxamide

Key Observations:

  • The target compound’s thiazol-2-yl group replaces the 4-chlorophenyl in , reducing molecular weight by ~27.7 g/mol.
  • Compared to the benzamide core in , the chromene-carboxamide structure in the target compound may improve fluorescence properties and π-π interactions due to the extended aromatic system .
  • Methoxy substituents in increase electron density, contrasting with the electron-withdrawing Cl/F groups in the target compound, which may influence reactivity and target binding.

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